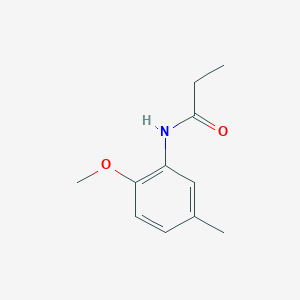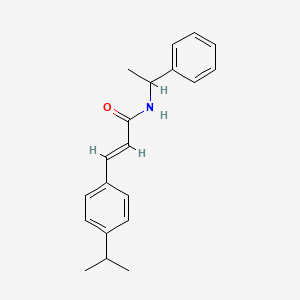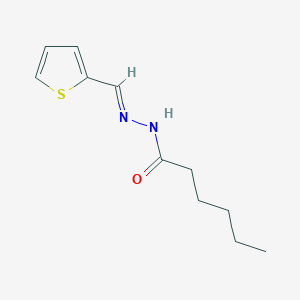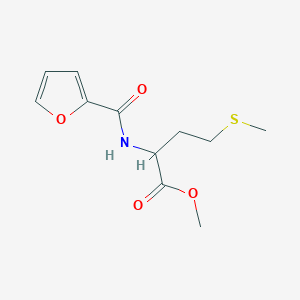
N-(2-methoxy-5-methylphenyl)propanamide
Übersicht
Beschreibung
N-(2-methoxy-5-methylphenyl)propanamide, also known as Mexiletine, is a class Ib antiarrhythmic drug that is used to treat ventricular arrhythmias. It is a derivative of lidocaine and is structurally similar to it. Mexiletine has been shown to be effective in treating various types of arrhythmias, including ventricular tachycardia and fibrillation.
Wirkmechanismus
N-(2-methoxy-5-methylphenyl)propanamide works by blocking the fast sodium channels in the heart. This reduces the influx of sodium ions into the cardiac cells, which slows down the depolarization phase of the action potential and reduces the excitability of the cardiac cells. This leads to a reduction in the frequency and severity of ventricular arrhythmias.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)propanamide has been shown to have several biochemical and physiological effects. It reduces the excitability of the cardiac cells, which leads to a reduction in the frequency and severity of ventricular arrhythmias. N-(2-methoxy-5-methylphenyl)propanamide also reduces the conduction velocity of the cardiac cells, which can help to prevent reentry circuits from forming. In addition, N-(2-methoxy-5-methylphenyl)propanamide has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential use in treating neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxy-5-methylphenyl)propanamide has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, which makes it a useful tool for studying the physiology of cardiac cells. N-(2-methoxy-5-methylphenyl)propanamide is also relatively easy to obtain and has a long shelf life. However, N-(2-methoxy-5-methylphenyl)propanamide has some limitations for lab experiments. It has a narrow therapeutic window, which means that the dose must be carefully controlled to avoid toxicity. In addition, N-(2-methoxy-5-methylphenyl)propanamide can have off-target effects on other ion channels, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for N-(2-methoxy-5-methylphenyl)propanamide research. One area of interest is the potential use of N-(2-methoxy-5-methylphenyl)propanamide in treating myotonic disorders. N-(2-methoxy-5-methylphenyl)propanamide has been shown to be effective in reducing myotonia in animal models, and clinical trials are currently underway to evaluate its use in humans. Another area of interest is the potential use of N-(2-methoxy-5-methylphenyl)propanamide in treating neuropathic pain. N-(2-methoxy-5-methylphenyl)propanamide has been shown to have analgesic effects in animal models, and clinical trials are currently underway to evaluate its use in humans. Finally, N-(2-methoxy-5-methylphenyl)propanamide may have potential use in treating other types of arrhythmias, such as atrial fibrillation, and further research is needed to evaluate its efficacy in these conditions.
Conclusion:
N-(2-methoxy-5-methylphenyl)propanamide is a class Ib antiarrhythmic drug that has been extensively studied for its use in treating ventricular arrhythmias. It works by blocking the fast sodium channels in the heart, which reduces the frequency and severity of arrhythmias. N-(2-methoxy-5-methylphenyl)propanamide has several advantages for lab experiments, but also has some limitations. Future research directions for N-(2-methoxy-5-methylphenyl)propanamide include its potential use in treating myotonic disorders, neuropathic pain, and other types of arrhythmias.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-5-methylphenyl)propanamide has been extensively studied for its antiarrhythmic properties. It has been shown to be effective in treating ventricular arrhythmias, especially in patients with structural heart disease. N-(2-methoxy-5-methylphenyl)propanamide has also been studied for its potential use in treating neuropathic pain, myotonic disorders, and epilepsy.
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-4-11(13)12-9-7-8(2)5-6-10(9)14-3/h5-7H,4H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTLWPXPZGBKTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[1-(4-chlorophenyl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B3842365.png)




![N'-[1-(2-chlorophenyl)ethylidene]isonicotinohydrazide](/img/structure/B3842417.png)
![N'-[(3-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842424.png)
![N'-[4-(heptyloxy)benzylidene]isonicotinohydrazide](/img/structure/B3842434.png)
![N'-[(4-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842452.png)

![N'-[(cyclohexylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B3842464.png)
![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]acetamide](/img/structure/B3842468.png)
![N'-[(4-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842472.png)
